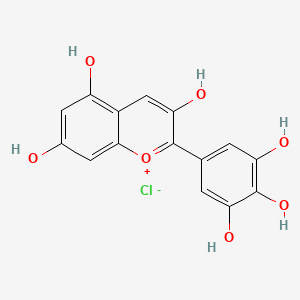

Delphinidin Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Delphinidin chloride (CAS: 528-53-0) is a high-purity analytical standard of the delphinidin aglycone, a flavylium cation characterized by a highly reactive 3',4',5'-trihydroxylated B-ring [1]. In scientific procurement, it is primarily sourced as an absolute reference standard for HPLC/MS quantification, a baseline positive control for antioxidant assays, and a starting material for synthesizing lipophilic anthocyanin derivatives. Its absolute purity and specific salt form distinguish it from crude botanical extracts, ensuring reproducible molar concentrations and eliminating the variable steric hindrance caused by natural glycosylation in sensitive in vitro and cell-based models[1].

Substituting delphinidin chloride with closely related anthocyanidins (such as cyanidin or malvidin) or crude plant extracts fundamentally alters experimental outcomes and process chemistry [1]. The unique tri-hydroxy B-ring makes delphinidin highly susceptible to pH-induced degradation, requiring specific acidic handling protocols that differ from more stable mono- or di-hydroxylated analogs [2]. Furthermore, substituting the pure chloride salt with its natural glycoside form (e.g., delphinidin-3-glucoside) introduces steric hindrance at the C3 position, which significantly reduces its free-radical scavenging efficiency and alters its membrane permeability and binding kinetics in targeted kinase assays[1].

Analytical Mass Balance: pH-Dependent Degradation Pathways

In aqueous environments at neutral or physiological pH, anthocyanidins undergo rapid degradation. Delphinidin chloride specifically degrades to yield gallic acid, whereas its di-hydroxylated analog, cyanidin chloride, degrades into protocatechuic acid [1]. Tracking these specific phenolic acid metabolites is mandatory for calculating true analytical recovery in clinical or ex vivo samples.

| Evidence Dimension | Primary phenolic acid degradation product in water/buffer |

| Target Compound Data | Yields Gallic Acid (e.g., 53 µM from initial concentration, accounting for ~31% of loss) |

| Comparator Or Baseline | Cyanidin chloride yields Protocatechuic Acid (e.g., 58 µM, accounting for ~39% of loss) |

| Quantified Difference | Distinct phenolic acid degradation pathways requiring different analytical tracking markers. |

| Conditions | Aqueous/buffer solution over 24 hours. |

Forces analytical chemists to procure the exact standard to calibrate mass-balance recovery models for specific degradation metabolites.

Precursor Suitability: Aglycone vs. Glycoside Steric Hindrance

Plant-derived anthocyanins typically exist as glycosides (e.g., delphinidin 3-O-glucoside). However, the bulky sugar moiety at the C3 position sterically hinders the molecule, reducing its antioxidant activity in specific radical scavenging assays compared to the purified aglycone [1]. Procurement of the chloride salt provides the unhindered aglycone, which is critical for maximum reactivity and for serving as a precursor in lipophilization syntheses.

| Evidence Dimension | Radical scavenging activity and C3-site accessibility |

| Target Compound Data | Unhindered C3-OH group; higher DPPH radical scavenging activity |

| Comparator Or Baseline | Delphinidin 3-O-glucoside (Myrtillin) exhibits lower activity due to C3-bulky sugar group steric hindrance |

| Quantified Difference | Aglycone demonstrates superior free-radical quenching efficiency over its sterically hindered 3-O-glucoside counterpart. |

| Conditions | In vitro DPPH radical scavenging assay. |

Justifies the selection of the synthetic or highly purified aglycone chloride salt over cheaper, more abundant plant glycoside extracts for structure-activity relationship (SAR) studies.

Targeted Kinase Inhibition: Impact of B-Ring Methoxylation

The hydroxylation pattern of the B-ring strictly governs the ability of anthocyanidins to inhibit the epidermal growth-factor receptor (EGFR). Delphinidin chloride acts as a potent inhibitor of EGFR protein tyrosine kinase activity [1]. In stark contrast, malvidin chloride, which features a methoxylated B-ring, is completely inactive in the same concentration range.

| Evidence Dimension | EGFR protein tyrosine kinase inhibition (IC50) |

| Target Compound Data | Potent inhibition (IC50 ~ 1.3 µM) |

| Comparator Or Baseline | Malvidin chloride (Inactive up to 100 µM) |

| Quantified Difference | >76-fold difference in inhibitory potency due to B-ring methoxylation. |

| Conditions | In vitro human vulva carcinoma cell line A431 / EGFR PTK assay. |

Proves that buyers cannot substitute delphinidin with methoxylated anthocyanidins like malvidin in targeted oncology or kinase-inhibition assays.

Low-Dose Cellular Efficacy: IL-8 Anti-Inflammatory Response

In cellular models of inflammation, the tri-hydroxylated B-ring of delphinidin provides superior potency compared to the di-hydroxylated cyanidin. When evaluating the suppression of IL-8 production in cigarette smoke extract (CSE)-treated small airway epithelial (SAE) cells, delphinidin chloride achieved significant inhibition at a much lower concentration than cyanidin chloride [1].

| Evidence Dimension | Minimum concentration for significant IL-8 inhibition |

| Target Compound Data | Significant IL-8 inhibition at 1 µM |

| Comparator Or Baseline | Cyanidin chloride requires 10 µM for significant inhibition |

| Quantified Difference | 10-fold lower effective dose requirement for delphinidin. |

| Conditions | CSE-treated SAE cells, dose-response evaluation (0.1, 1, and 10 µM). |

Drives the procurement of delphinidin for high-sensitivity cellular assays where minimizing compound concentration is critical to avoid solvent toxicity.

Analytical Mass Balance & Metabolite Tracking

Because delphinidin degrades specifically to gallic acid at physiological pH, it is the required baseline standard for HPLC/MS workflows quantifying true anthocyanin recovery and metabolic breakdown in ex vivo or clinical samples[1].

Precursor for Lipophilic Antioxidant Synthesis

The unhindered C3-hydroxyl group of the delphinidin aglycone makes it the ideal starting material for lipophilization (e.g., acylation) to create lipid-soluble antioxidants for cosmetic or food chemistry formulations, a process blocked in standard glycoside extracts [2].

EGFR Kinase Inhibitor Screening

Due to its potent, low-micromolar inhibition of EGFR protein tyrosine kinase—activity that is completely abolished in methoxylated analogs like malvidin—delphinidin chloride is a critical positive control in oncology and receptor-binding assays [3].

References

- [1] Anthocyanin Stability and Recovery: Implications for the Analysis of Clinical and Experimental Samples. J. Agric. Food Chem. 2009.

- [2] Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. MDPI, 2024.

- [3] The Anthocyanidins Cyanidin and Delphinidin Are Potent Inhibitors of the Epidermal Growth-Factor Receptor. J. Agric. Food Chem. 2001.

Purity

Physical Description

Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]

Color/Form

Colorless, oily liquid aerosol dispersed in air.

Transparent colorless oily liquid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

(oc) 380 °F

Heavy Atom Count

Density

0.90

Odor

Odor like burned lubricating oil

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 664 of 2807 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 2143 of 2807 companies with hazard statement code(s):;

H304 (93.89%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Medication (vet): orally, as a laxative with light grades (low viscosity) even having some advantage in animals over heavy grades (high viscosity).

MEDICATION (VET): A preparation that contains 0.5% neomycin, 1% carbaryl, 9% sulfacetamide, 0.5% tetracaine, and 88.1% mineral oil is used in treatment of ear infections and ear mite infestations of small animals, including rabbits...

Increase water retention in the stool by coating surfaces of stool and intestines with a water-immiscible film. Lubricant effect eases passage of contents through intestines. Emulsification of lubricant tends to enhance its ability to soften stool mass.

...Promotes bowel movement by retarding water reabsorption; there is no stimulation of peristalsis.

Medication (vet): Topically, it has been used as a vehicle in ointments (including ophthalmic), wound dressings, and intramammary products. Arguments against its use in the latter have been based on the potential carcinogenicity of certain grades (for the consumer of milk) or difficulty of eliminating last few droplets from man's food supply.

Previously published results showed that both in vitro and in vivo coconut oil (CNO) treatments prevented combing damage of various hair types. Using the same methodology, an attempt was made to study the properties of mineral oil and sunflower oil on hair. Mineral oil (MO) was selected because it is extensively used in hair oil formulations in India, because it is non-greasy in nature, and because it is cheaper than vegetable oils like coconut and sunflower oils. The study was extended to sunflower oil (SFO) because it is the second most utilized base oil in the hair oil industry on account of its non-freezing property and its odorlessness at ambient temperature. As the aim was to cover different treatments, and the effect of these treatments on various hair types using the above oils, the number of experiments to be conducted was a very high number and a technique termed as the Taguchi Design of Experimentation was used. The findings clearly indicate the strong impact that coconut oil application has to hair as compared to application of both sunflower and mineral oils. Among three oils, coconut oil was the only oil found to reduce the protein loss remarkably for both undamaged and damaged hair when used as a pre-wash and post-wash grooming product. Both sunflower and mineral oils do not help at all in reducing the protein loss from hair. This difference in results could arise from the composition of each of these oils. Coconut oil, being a triglyceride of lauric acid (principal fatty acid), has a high affinity for hair proteins and, because of its low molecular weight and straight linear chain, is able to penetrate inside the hair shaft. Mineral oil, being a hydrocarbon, has no affinity for proteins and therefore is not able to penetrate and yield better results. In the case of sunflower oil, although it is a triglyceride of linoleic acid, because of its bulky structure due to the presence of double bonds, it does not penetrate the fiber, consequently resulting in no favorable impact on protein loss.

Vapor Pressure

Pictograms

Health Hazard

Impurities

Other CAS

8012-95-1

Wikipedia

Drug Warnings

In recent years, the oral use of mineral oil has not been advocated because of the possibility of interference with the absorption of fat-soluble vitamins and the danger of pulmonary aspiration. The dose required for the former effect exceeds that normally used in clinical practice. ... Oral mineral oil should not be given to patients with swallowing abnormalities.

Oral mineral oil is not recommended for bedridden elderly patients since they are more prone to aspiration of oil droplets, which amy produce lipid pneumonia.

Oral mineral oil is not recommended for children up to 6 years of age since patients in this age group are more prone to aspiration of oil droplets, which may produce lipid pneumonia.

For more Drug Warnings (Complete) data for Mineral oil (6 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Recycling

Transportation equipment manufacturing

Waste to energy

Wholesale and retail trade

recycling

waste to energy

Paraffin oils: ACTIVE

About 1% of the total mineral oil consumption is used to formulate lubricants.

Mineral oil, heavy or light, is a complex mixture of hydrocarbons derived from crude petroleum and is used as a lubricant laxative. In refinement for human use, the aromatic amines and unsaturated hydrocarbons are removed from petroleum, leaving a variety of saturated hydrocarbons. Light mineral oil is similar to mineral oil but lower molecular weight hydrocarbons predominate, resulting in lower viscosity and specific gravity; it is not intended for use in internal liquid products. ... Mineral oil may contain tocopherol or butylated hydroxytoluenes to inhibit oxidation. The palatability of mineral oil is improved when it is emulsified with acacia.

Analytic Laboratory Methods

Use of 1,1,2-trichlorotrifluoroethane for the quantitative determination of mineral oil air sample by UV absorption.

Storage Conditions

Interactions

In addition to interfering with absorption of oral anticoagulants, mineral oil also decreases absorption of vitamin K, which may lead to increased anticoagulant effects.

Concurrent use /with stool softener laxatives/ may cause increased absorption of mineral oil and result in the formation of tumor-like deposits in tissues.

There has been a great deal of work on the effect of mineral oil in impeding the absorption of fat soluble vitamins A (and precursors) D, E, K and essential fatty acids. There is no doubt that interference with absorption can occur, particularly of carotene if amounts in food exceed approximately 6000 ppm.

Stability Shelf Life

Oxidation and peroxidation when it occurs in mineral oils continues almost at logarithmic rate.

Dates

2: Parra-Vargas M, Sandoval-Rodriguez A, Rodriguez-Echevarria R,

3: Márquez-Rodríguez AS, Grajeda-Iglesias C, Sánchez-Bojorge NA,

4: Daveri E, Cremonini E, Mastaloudis A, Hester SN, Wood SM, Waterhouse AL,

5: Chen J, Zhu Y, Zhang W, Peng X, Zhou J, Li F, Han B, Liu X, Ou Y, Yu X.

6: Kang HM, Park BS, Kang HK, Park HR, Yu SB, Kim IR. Delphinidin induces

7: Kim HM, Kim SH, Kang BS. Radioprotective effects of delphinidin on normal

8: Casati L, Pagani F, Fibiani M, Lo Scalzo R, Sibilia V. Potential of

9: Lee DY, Park YJ, Hwang SC, Kim KD, Moon DK, Kim DH. Cytotoxic effects of

10: Wang CH, Zhu LL, Ju KF, Liu JL, Li KP. Anti-inflammatory effect of

11: Aichinger G, Puntscher H, Beisl J, Kütt ML, Warth B, Marko D. Delphinidin

12: Lim WC, Kim H, Kim YJ, Park SH, Song JH, Lee KH, Lee IH, Lee YK, So KA, Choi

13: Goszcz K, Deakin SJ, Duthie GG, Stewart D, Megson IL. Bioavailable

14: Dayoub O, Le Lay S, Soleti R, Clere N, Hilairet G, Dubois S, Gagnadoux F,

15: Tani T, Nishikawa S, Kato M, Tsuda T. Delphinidin 3-rutinoside-rich

16: Vázquez-Calvo Á, Jiménez de Oya N, Martín-Acebes MA, Garcia-Moruno E, Saiz

17: Lim W, Song G. Inhibitory effects of delphinidin on the proliferation of

18: Hidalgo J, Teuber S, Morera FJ, Ojeda C, Flores CA, Hidalgo MA, Núñez L,

19: Chen J, Zhou J, Li F, Zhu Y, Zhang W, Yu X. [Delphinidin induces autophagy in

20: Tatsuzawa F, Tanikawa N, Nakayama M. Red-purple flower color and

Explore Compound Types